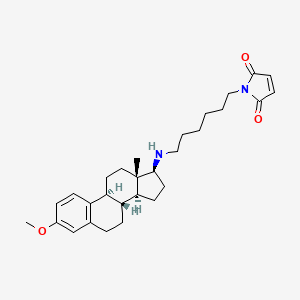

Tetrodotoxin, citrate (1:1) (salt)

概要

説明

テトロドトキシン(クエン酸塩)は、神経および筋肉組織の電位依存性ナトリウムチャネルを阻害する能力で知られる強力な神経毒です。 この化合物は、フグ、ブルリングオクトパス、および特定の種類のイモリなど、さまざまな海洋生物に自然に存在するテトロドトキシンに由来します 。 テトロドトキシン(クエン酸塩)は、テトロドトキンの水溶性クエン酸塩であり、特定の実験的および治療的用途に適しています .

科学的研究の応用

Tetrodotoxin (citrate) has a wide range of scientific research applications:

作用機序

テトロドトキシン(クエン酸塩)は、細胞外細孔開口部に位置する高速電位依存性ナトリウムチャネルの部位1に結合することにより、その効果を発揮します 。 この結合は、イオンチャネルの機能を一時的に無効にし、ナトリウムイオンがニューロンに流入するのを防ぎます 。 その結果、活動電位の発生と伝播が阻害され、影響を受けた組織の麻痺を引き起こします .

類似の化合物:

サキシトキシン: ナトリウムチャネルを阻害する別の強力な神経毒ですが、構造と供給源が異なります.

テトロドトキシン(クエン酸塩)の独自性: テトロドトキシン(クエン酸塩)は、電位依存性ナトリウムチャネルに対する高い特異性と親和性により、神経生物学研究や潜在的な治療的用途において非常に貴重なツールとなっています 。 その水溶性クエン酸塩は、さまざまな実験設定での使用性を高めています .

Safety and Hazards

生化学分析

Biochemical Properties

Tetrodotoxin citrate acts by selectively blocking the action potentials of voltage-gated sodium channels along nerves, skeletal and cardiac muscle membranes, without changing the resting membrane potentials . It binds to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening . The binding of any molecules to this site will temporarily disable the function of the ion channel .

Cellular Effects

Tetrodotoxin citrate inhibits the firing of action potentials in neurons by binding to the voltage-gated sodium channels in nerve cell membranes and blocking the passage of sodium ions . This prevents the nervous system from carrying messages and thus muscles from contracting in response to nervous stimulation . It also diminishes pain behavior in a dose-dependent manner in models of inflammatory, visceral and neuropathic pain .

Molecular Mechanism

The molecular mechanism of Tetrodotoxin citrate involves its binding to the narrowest part of the sodium channel pore (i.e., the selectivity filter). By doing so, it prevents sodium ions from binding and permeating the cell via the open pore . Tetrodotoxin citrate binds to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening .

Temporal Effects in Laboratory Settings

Tetrodotoxin citrate has been used in several types of experiments ranging from brain slice recordings to in vivo secretion measurement . It has been observed that Tetrodotoxin citrate diminishes pain behavior in a dose-dependent manner in models of inflammatory, visceral and neuropathic pain .

Dosage Effects in Animal Models

In animal models, the effects of Tetrodotoxin citrate vary with different dosages. For instance, it has been found to exhibit therapeutic properties when administered at levels far below lethal doses . At high doses, it can cause toxic or adverse effects .

Metabolic Pathways

Tetrodotoxin citrate is involved in the sodium channel conductance pathway. It selectively blocks the sodium channel, thereby inhibiting the action potential in nerve and muscle cells .

Transport and Distribution

Tetrodotoxin citrate is transported and distributed within cells and tissues via the bloodstream . It is accumulated in organs of organisms which consume it via the food chain .

Subcellular Localization

Tetrodotoxin citrate is localized at the cellular membrane where it binds to the voltage-gated sodium channels . Its activity is primarily at the cell membrane where it inhibits the firing of action potentials in neurons .

準備方法

合成経路と反応条件: テトロドトキシン(クエン酸塩)の合成は、その複雑な構造のために、いくつかの複雑な手順を必要とします。 このプロセスは通常、立体選択的ディールス・アルダー反応によるコア構造の調製から始まり、続いて一連の官能基変換が行われます 。 重要なステップには、化学選択的環状無水物の開環、脱炭酸水酸化、および革新的なSmI2媒介フラグメンテーションが含まれます 。 最終的なステップは、酸性条件下でヘミアセタールとオルトエステルを形成し、テトロドトキシンとそのクエン酸塩を組み立てることです .

工業的生産方法: テトロドトキシン(クエン酸塩)の工業的生産は、その高い毒性と複雑な合成のために限定されています。 バイオテクノロジーの進歩により、テトロドトキシン産生細菌の培養を通じてテトロドトキシンを生産することが可能になりました 。 これらの細菌は、さまざまな用途に適したクエン酸塩に変換されるテトロドトキシンを生産するために、制御された条件下で培養することができます .

化学反応の分析

反応の種類: テトロドトキシン(クエン酸塩)は、その高度に官能基化された構造のために、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加できます .

一般的な試薬と条件:

置換反応: テトロドトキシン(クエン酸塩)は、穏やかな条件下で求核試薬と反応して、さまざまな誘導体を生じさせることができます.

酸化反応: 過マンガン酸カリウムなどの酸化剤を使用して、テトロドトキシン(クエン酸塩)を酸化して、さまざまな酸化された生成物を生成することができます.

還元反応: 水素化ホウ素ナトリウムなどの還元剤は、テトロドトキシン(クエン酸塩)分子内の特定の官能基を還元することができます.

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなテトロドトキシン誘導体があり、これらはさらなる研究や治療的用途に使用することができます .

4. 科学研究への応用

テトロドトキシン(クエン酸塩)は、幅広い科学研究の応用を持っています。

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tetrodotoxin, citrate (1:1) (salt) involves several steps such as protection, coupling, deprotection, and salt formation. It is a complex process that requires expertise in organic chemistry and access to specialized equipment.", "Starting Materials": ["4,5,6,7-Tetradehydro-1,4-dideoxy-3-O-[(R)-(+)-methylsuccinyl]-1,2-O-isopropylidene-b-D-glycero-hex-3-enopyranose", "2,4,6-Tri-O-acetyl-1-O-(2,4,6-tri-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranose", "2,3,4,6-Tetra-O-acetyl-1-O-(2,4,6-tri-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranose", "Tetrodotoxin", "Citric acid", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Pyridine", "Triethylamine (TEA)", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)"], "Reaction": ["Protection of the hydroxyl groups of the starting materials using acetyl groups in the presence of acetic anhydride and pyridine to yield 2,4,6-Tri-O-acetyl-1-O-(2,4,6-tri-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranose and 2,3,4,6-Tetra-O-acetyl-1-O-(2,4,6-tri-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranose.", "Coupling of the protected starting materials with 4,5,6,7-Tetradehydro-1,4-dideoxy-3-O-[(R)-(+)-methylsuccinyl]-1,2-O-isopropylidene-b-D-glycero-hex-3-enopyranose using DIC and NHS in DMF to yield the protected intermediate.", "Deprotection of the intermediate using methanol and NaOH to remove the acetyl groups and the isopropylidene group to yield the free intermediate.", "Salt formation of the free intermediate with citric acid in the presence of TEA and DCM to yield Tetrodotoxin, citrate (1:1) (salt)."] } | |

| 18660-81-6 | |

分子式 |

C17H25N3O15 |

分子量 |

511.4 g/mol |

IUPAC名 |

(5R,6R,7S,9R,11R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4+,5-,6-,7+,9+,10?,11-;/m1./s1 |

InChIキー |

YUJWMDOXROTQCW-XCZXUWTISA-N |

異性体SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

外観 |

Assay:≥98%A white to off-white solid |

Color/Form |

Crystals |

melting_point |

225 °C (decomposes) |

| 4368-28-9 | |

物理的記述 |

Colorless crystalline solid that darkens when heated above 428°F (220°C). |

ピクトグラム |

Acute Toxic |

賞味期限 |

Stable to boiling except in an alkaline solution. |

溶解性 |

In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est) Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |

同義語 |

Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrodotoxin citrate exert its effects on the nervous system?

A: Tetrodotoxin citrate acts by binding to voltage-gated sodium channels on the surface of neurons. This binding effectively blocks the flow of sodium ions, which are crucial for the initiation and propagation of action potentials [, , ]. This blockade effectively silences neuronal activity, leading to a variety of physiological effects depending on the location and concentration of the toxin.

Q2: Several research papers mention the use of Tetrodotoxin citrate in conjunction with other pharmacological agents. Why is this approach often employed?

A: Researchers utilize Tetrodotoxin citrate in combination with other drugs, such as NMDA, APB, and PDA, to isolate and study specific components of the electroretinogram (ERG) [, , , ]. By selectively blocking certain neuronal pathways, they can better understand the contribution of different retinal cell types to the overall ERG response.

Q3: Research indicates that Tetrodotoxin citrate can influence oscillatory potentials (OPs) in the retina. What are the implications of these findings?

A: Studies in transgenic rabbits with retinal degeneration have shown that Tetrodotoxin citrate administration leads to a significant reduction in OP amplitudes, even more so than in wild-type rabbits []. This suggests that the observed supernormal OPs in these animals might be linked to secondary changes occurring in the inner retinal neurons following photoreceptor degeneration. This highlights the potential of Tetrodotoxin citrate as a tool to investigate the complex interplay between different retinal cell types during disease progression.

Q4: Beyond its effects on the visual system, are there other areas of research exploring Tetrodotoxin citrate?

A: Interestingly, Tetrodotoxin citrate is being investigated for its potential in pain management. One study explores its use via intratracheal administration as a potential analgesic []. While further research is needed to fully elucidate its efficacy and safety profile in this context, it represents a novel approach to pain relief.

Q5: Given the potent effects of Tetrodotoxin citrate on neuronal activity, what safety concerns are associated with its use in research and potential therapeutic applications?

A: Tetrodotoxin is a highly potent neurotoxin, and its use requires extreme caution. Accidental exposure or ingestion can lead to severe paralysis, respiratory failure, and even death []. Therefore, stringent safety protocols and specialized training are essential for handling and administering this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1663561.png)

![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)